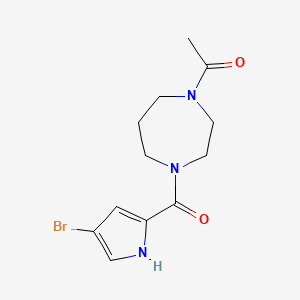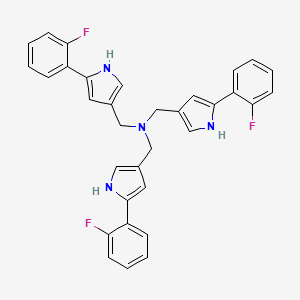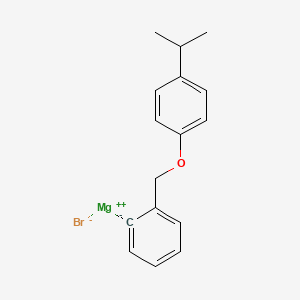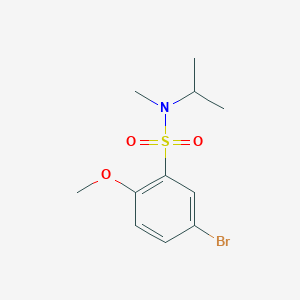
5-Bromo-n-isopropyl-2-methoxy-n-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-n-isopropyl-2-methoxy-n-methylbenzenesulfonamide is an organic compound with the molecular formula C10H14BrNO3S It is a derivative of benzenesulfonamide, featuring a bromine atom, an isopropyl group, a methoxy group, and a methyl group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-n-isopropyl-2-methoxy-n-methylbenzenesulfonamide typically involves multiple steps. One common method starts with the acetylation of o-methoxyphenol using acetic anhydride to protect the phenolic hydroxyl group. This is followed by bromination using bromine in the presence of iron powder as a catalyst. Finally, deacetylation is performed to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. For instance, the use of dimethyl terephthalate as a starting material has been reported for the synthesis of related compounds, involving steps like nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-n-isopropyl-2-methoxy-n-methylbenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Bromination: Bromine and iron powder are commonly used for bromination.
Acetylation: Acetic anhydride is used for acetylation.
Deacetylation: Hydrolysis under acidic or basic conditions is used for deacetylation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzenesulfonamides, while coupling reactions can produce complex organic molecules with extended carbon chains .
Applications De Recherche Scientifique
5-Bromo-n-isopropyl-2-methoxy-n-methylbenzenesulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and pharmaceuticals
Mécanisme D'action
The mechanism of action of 5-Bromo-n-isopropyl-2-methoxy-n-methylbenzenesulfonamide involves its interaction with specific molecular targets. The bromine atom and sulfonamide group play crucial roles in binding to enzymes or receptors, inhibiting their activity. The methoxy and isopropyl groups contribute to the compound’s overall stability and bioavailability .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-2-methoxy-N-methylbenzenesulfonamide: Similar structure but lacks the isopropyl group.
5-Bromo-2-methylbenzenesulfonamide: Similar structure but lacks the methoxy and isopropyl groups.
5-Bromo-2-chloro-N-isopropylbenzamide: Similar structure but has a chlorine atom instead of a methoxy group.
Uniqueness
5-Bromo-n-isopropyl-2-methoxy-n-methylbenzenesulfonamide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both methoxy and isopropyl groups enhances its stability and potential interactions with biological targets, making it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C11H16BrNO3S |
|---|---|
Poids moléculaire |
322.22 g/mol |
Nom IUPAC |
5-bromo-2-methoxy-N-methyl-N-propan-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C11H16BrNO3S/c1-8(2)13(3)17(14,15)11-7-9(12)5-6-10(11)16-4/h5-8H,1-4H3 |
Clé InChI |
QXYXZZTYQSLPCB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N(C)S(=O)(=O)C1=C(C=CC(=C1)Br)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


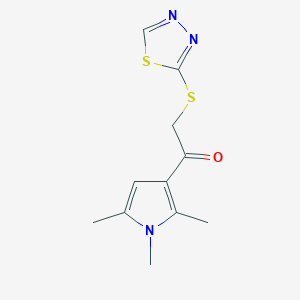
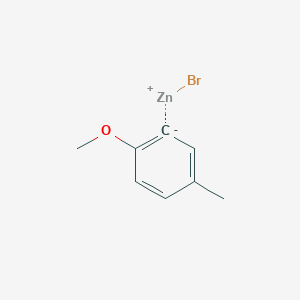
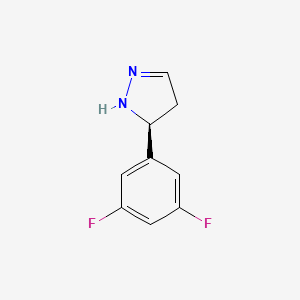
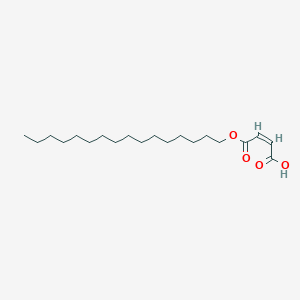
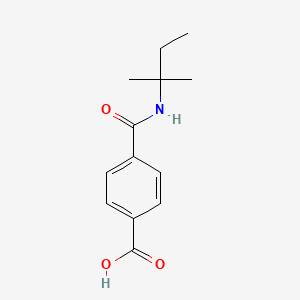
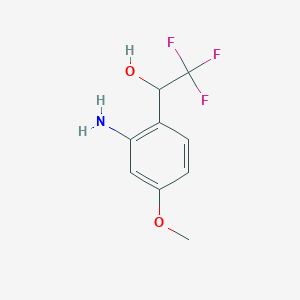
![(2'-(Oct-1-en-2-yl)-[1,1'-biphenyl]-2-yl)diphenylphosphane](/img/structure/B14896832.png)
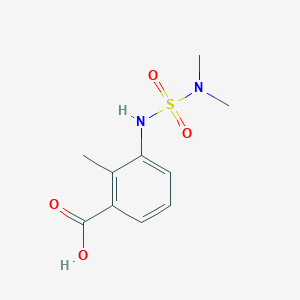
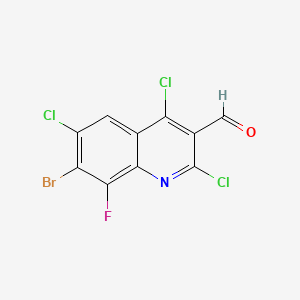
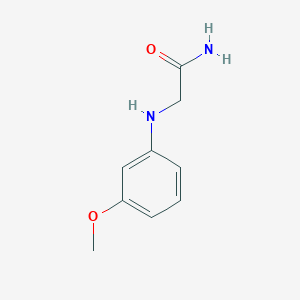
![2',2',4-trimethyl-3,4-dihydro-1H-spiro[benzo[f]quinoline-2,5'-[1,3]dioxane]-4',6'-dione](/img/structure/B14896856.png)
